3,5-dichloro-N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide
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Overview
Description
3,5-Dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dichloro, dimethylamino, ethoxy, and furan-2-yl groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,5-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.
Substitution Reactions: Introduction of the dimethylamino and ethoxy groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and palladium catalysts are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-{[4-(dimethylamino)phenyl]methyl}benzamide: Lacks the ethoxy and furan-2-yl groups, which may result in different chemical properties and reactivity.
4-Ethoxy-N-[(furan-2-yl)methyl]benzamide: Lacks the dichloro and dimethylamino groups, potentially altering its biological activity and applications.
N-{[4-(Dimethylamino)phenyl]methyl}-4-ethoxybenzamide: Lacks the dichloro and furan-2-yl groups, which may affect its chemical stability and reactivity.
Uniqueness
The presence of both dichloro and furan-2-yl groups in 3,5-dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. These features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H24Cl2N2O3 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[[4-(dimethylamino)phenyl]methyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H24Cl2N2O3/c1-4-29-22-20(24)12-17(13-21(22)25)23(28)27(15-19-6-5-11-30-19)14-16-7-9-18(10-8-16)26(2)3/h5-13H,4,14-15H2,1-3H3 |
InChI Key |
WFPYRKJDBORZLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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